(1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4NO2/c22-17-7-5-15(6-8-17)20(9-10-20)19(27)26-11-12-28-18(13-26)14-1-3-16(4-2-14)21(23,24)25/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAUKQORZPQLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , often referred to as a fluorinated cyclopropyl morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- SMILES :
C1CC1(C2=CC=C(C=C2)F)C(=O)N(C3=CC=C(C=C3)C(F)(F)F)CCN4CCCCC4 - Molecular Formula : CHFNO
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The following sections detail specific activities observed in research studies.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. The presence of fluorinated phenyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability. In vitro studies have shown that derivatives can inhibit cancer cell proliferation effectively.
- Case Study : A derivative of this compound was tested against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), showing IC values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Properties
Fluorinated compounds have been noted for their antimicrobial properties. The trifluoromethyl group is particularly effective in enhancing the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In a study assessing the antimicrobial efficacy of various fluorinated compounds, this specific morpholino derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
Neuroprotective Effects
Certain morpholino derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.
- Mechanism : The compound appears to exert its effects by inhibiting specific enzymes involved in oxidative stress pathways, thereby reducing neuronal apoptosis.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes such as cyclooxygenases and lipoxygenases.
- Receptor Modulation : Binding to neurotransmitter receptors, influencing synaptic transmission.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Target/Pathway | Observed Effect | IC/EC |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Cytotoxicity | ~5 µM |
| Antimicrobial | Bacterial strains | Growth inhibition | 10 µg/mL |
| Neuroprotective | Neuronal cells | Reduced apoptosis | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone?
- Methodology : A typical procedure involves cyclopropanation of a pre-functionalized ketone precursor. For example, morpholino(1-phenylcycloprop-2-en-1-yl)methanone can react with fluorinated or trifluoromethyl-substituted phenols under specific conditions (e.g., acidic catalysis or photochemical activation). Purification via silica gel column chromatography (hexanes/EtOAc gradients) is recommended, yielding ~66% under optimized conditions . Reagents like 4-methylphenyl trifluoromethanesulfonate may facilitate trifluoromethyl group incorporation .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Compare H/C NMR shifts to analogous morpholino-methanones (e.g., downfield shifts for fluorophenyl protons and trifluoromethyl carbons) .
- IR : Identify carbonyl (C=O) stretches near 1650–1700 cm and morpholine ring vibrations .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of morpholino or cyclopropyl groups) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow general laboratory safety guidelines for fluorinated and trifluoromethylated compounds:
- Use PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to mitigate inhalation risks, especially during synthesis or solvent evaporation.
- Store in airtight containers away from light/moisture to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology :
- Reagent Equivalents : Increase phenol equivalents (e.g., 4.0 equiv. as in analogous syntheses) to drive cyclopropanation .
- Catalysis : Screen Lewis acids (e.g., BF·OEt) or transition-metal catalysts for ring-strain alleviation.
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) may reduce side reactions in cyclopropane formation .
Q. What analytical strategies resolve contradictions in purity assessments?
- Methodology :
- HPLC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and MS to separate/identify impurities (e.g., unreacted precursors or hydroxylated byproducts) .
- Spiking Experiments : Compare retention times with reference standards (e.g., fluorophenyl-methanone impurities) to confirm identity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stress : Incubate at 40–60°C for 1–4 weeks and monitor degradation via TLC/HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess fluorophenyl ring oxidation or morpholino ring cleavage .
Q. What computational tools predict the compound’s biological interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps for hydrogen-bonding sites .
Q. How do structural modifications influence its physicochemical properties?
- Methodology :
- LogP Analysis : Compare experimental (HPLC logk) vs. calculated (ChemAxon) logP values to assess fluorophenyl/trifluoromethyl contributions to lipophilicity .
- Solubility Screening : Test in DMSO/PBS buffers (pH 7.4) to correlate substituent effects (e.g., trifluoromethyl reduces aqueous solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
